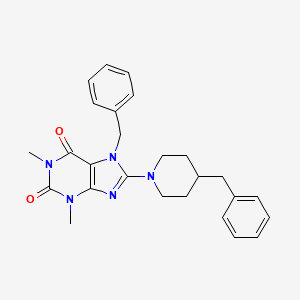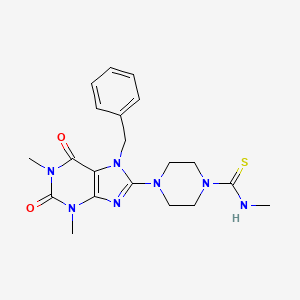![molecular formula C21H21N3O4S B10882049 1-(Naphthalen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10882049.png)
1-(Naphthalen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Naphthalen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound that features a naphthalene ring, a nitrophenyl group, and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves multi-step organic reactions. One common method starts with the reaction of naphthalen-1-ylmethanol with piperazine under basic conditions to form 1-(Naphthalen-1-ylmethyl)piperazine. This intermediate is then reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and purity, as well as the use of industrial reactors and purification systems.
化学反応の分析
Types of Reactions
1-(Naphthalen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
1-(Naphthalen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved.
類似化合物との比較
Similar Compounds
- 1-(Naphthalen-1-ylmethyl)piperazine
- 1-(Naphthalen-2-ylmethyl)piperazine
- 1-(Naphthalen-1-ylmethyl)triphenylphosphonium chloride
Uniqueness
1-(Naphthalen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both a nitrophenyl group and a sulfonyl group, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C21H21N3O4S |
|---|---|
分子量 |
411.5 g/mol |
IUPAC名 |
1-(naphthalen-1-ylmethyl)-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C21H21N3O4S/c25-24(26)20-10-3-4-11-21(20)29(27,28)23-14-12-22(13-15-23)16-18-8-5-7-17-6-1-2-9-19(17)18/h1-11H,12-16H2 |
InChIキー |
GKTKKLZGWJJYGJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


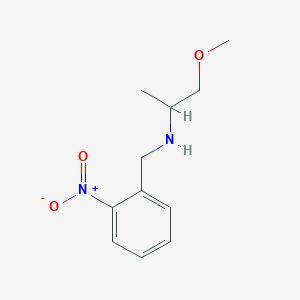
![2-{[(4-methoxyphenyl)carbonyl]amino}-N-(1-methyl-1H-benzimidazol-2-yl)benzamide](/img/structure/B10881977.png)
![1-(furan-2-ylmethyl)-4,5-diphenyl-2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methylidene]amino}-1H-pyrrole-3-carbonitrile](/img/structure/B10881988.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B10881994.png)
![7-benzyl-2-[(2-methylphenoxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10882001.png)
![N~2~-(2-{[(1-{[2-(4-Methoxybenzoyl)hydrazino]carbonyl}-2-methylpropyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B10882007.png)
![1-[3-(benzyloxy)-4-methoxyphenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B10882011.png)
![1-[(4-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10882013.png)
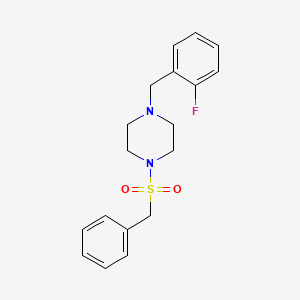
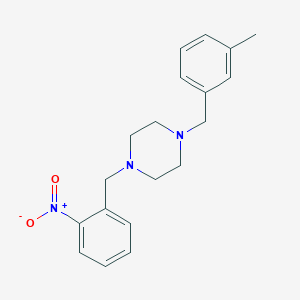
![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methoxyethyl)piperidine-1-carbothioamide](/img/structure/B10882039.png)
